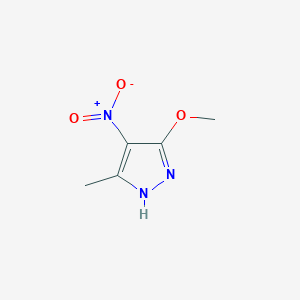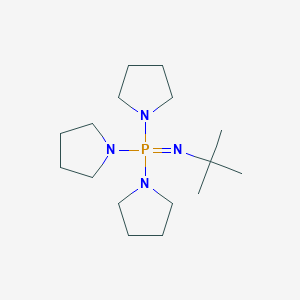![molecular formula C20H13N7O5 B063873 5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 189998-38-7](/img/structure/B63873.png)
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione, commonly known as AZD, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.
Wirkmechanismus
The mechanism of action of AZD involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, AZD has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.
Biochemical and Physiological Effects
AZD has been shown to have a variety of biochemical and physiological effects, depending on the specific disease process being targeted. For example, in cancer cells, AZD can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In inflammation, AZD can inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZD in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using AZD is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of AZD. One direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by AZD. Another direction is the investigation of the potential use of AZD in combination with other drugs for the treatment of various diseases. Additionally, the use of AZD in animal models of disease could provide valuable information on its efficacy and safety.
Synthesemethoden
The synthesis of AZD involves a multistep process that starts with the condensation of 2,4,6-trimethylbenzaldehyde and malononitrile to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile. This compound is then reacted with nitrobenzene and ammonium acetate to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile-4-nitrophenylhydrazone. The hydrazone is then reacted with sodium azide to form 5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione.
Wissenschaftliche Forschungsanwendungen
AZD has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
189998-38-7 |
|---|---|
Molekularformel |
C20H13N7O5 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C20H13N7O5/c1-24-17-14(15(22-23-21)16(19(24)29)27(31)32)18(28)26(13-10-6-3-7-11-13)20(30)25(17)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI-Schlüssel |
VWBFUDXUEQVVNV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, 5-azido-8-methyl-6-nitro-1,3-diphenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)


